3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in various fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylthiol with 4-methyl-5-phenyl-1,2,4-triazole-3-thione in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated triazoles, substituted phenyl derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzylthio)-1,2,4-triazole
- 4-Methyl-5-phenyl-1,2,4-triazole
- 3-(Phenylthio)-4-methyl-5-phenyl-1,2,4-triazole
Uniqueness
3-(Benzylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylthio group enhances its lipophilicity and ability to interact with biological membranes, while the triazole ring provides stability and versatility in chemical reactions .
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C16H15N3S/c1-19-15(14-10-6-3-7-11-14)17-18-16(19)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
KIZKPJJGNSIZOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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